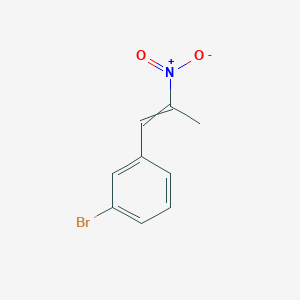

1-Bromo-3-(2-nitro-1-propen-1-yl)benzene

Description

Structural Peculiarities and Chemical Reactivity Nexus

The 2-nitro-1-propen-1-yl substituent contains a conjugated system, with the nitro group's electron-withdrawing nature making the double bond susceptible to nucleophilic addition reactions. The stereochemistry of the propenyl double bond (E/Z isomerism) would also be a key structural feature influencing its reactivity and interaction with other molecules. The interplay between the electronic effects of the bromo and nitropropenyl substituents on the benzene (B151609) ring, as well as the inherent reactivity of the nitroalkene moiety, would define the compound's chemical behavior.

Table 1: Key Structural Features and Expected Reactivity

| Feature | Description | Expected Influence on Reactivity |

| Benzene Ring | Aromatic core of the molecule. | Site for electrophilic and nucleophilic aromatic substitution. |

| Bromine Substituent | Halogen atom at the 1-position. | Deactivates the ring towards electrophilic substitution but directs incoming electrophiles to the ortho and para positions. Can participate in cross-coupling reactions. |

| 2-Nitro-1-propen-1-yl Group | A conjugated system with a strong electron-withdrawing nitro group, located at the 3-position. | Strongly deactivates the benzene ring towards electrophilic substitution, directing incoming electrophiles to the meta position. The double bond is activated for nucleophilic addition. |

| Conjugation | Electronic communication between the benzene ring, the propenyl double bond, and the nitro group. | Influences the overall electronic distribution and reactivity of the entire molecule. |

Strategic Importance as an Organic Synthetic Intermediate

While specific applications of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene as a synthetic intermediate are not extensively documented, its structure suggests it could be a versatile building block in organic synthesis. The presence of multiple reactive sites allows for a variety of potential transformations.

The bromine atom on the aromatic ring could be utilized in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, to form new carbon-carbon bonds. This would allow for the introduction of a wide range of substituents at this position.

The nitroalkene functionality is a well-known Michael acceptor, readily undergoing conjugate addition with a diverse array of nucleophiles. This could be used to introduce new functional groups at the carbon atom adjacent to the nitro group. Furthermore, the nitro group itself can be reduced to an amine, which can then undergo a plethora of further reactions, including diazotization and amide formation.

A hypothetical synthetic route to this compound could involve the condensation of 3-bromobenzaldehyde (B42254) with nitroethane, a common method for the synthesis of β-nitrostyrenes. prepchem.com

Table 2: Potential Synthetic Transformations

| Reactive Site | Type of Reaction | Potential Products |

| Bromine Atom | Cross-coupling (e.g., Suzuki, Sonogashira) | Biaryls, substituted alkynes, etc. |

| Nitroalkene (Double Bond) | Michael Addition | Functionalized nitroalkanes. |

| Nitro Group | Reduction | 1-Bromo-3-(2-amino-1-propen-1-yl)benzene and its derivatives. |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Replacement of the bromine atom under specific conditions. |

Scope and Research Objectives within Academic Investigations

Academic investigations into this compound would likely focus on several key areas. A primary objective would be the development of an efficient and stereoselective synthesis for the compound, allowing for the isolation of pure E or Z isomers. Detailed spectroscopic characterization, including NMR and X-ray crystallography, would be crucial to fully elucidate its structural properties. researchgate.net

Further research would likely explore the compound's reactivity in various organic transformations. A systematic study of its behavior in cross-coupling reactions, nucleophilic additions, and reductions would provide valuable insights into its synthetic utility. The potential for this compound to act as a precursor for the synthesis of novel heterocyclic compounds or other complex organic molecules would be a significant area of interest. Moreover, computational studies could be employed to understand the electronic structure and predict the reactivity of the molecule, guiding experimental work.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8BrNO2 |

|---|---|

Molecular Weight |

242.07 g/mol |

IUPAC Name |

1-bromo-3-(2-nitroprop-1-enyl)benzene |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)5-8-3-2-4-9(10)6-8/h2-6H,1H3 |

InChI Key |

YIYKNVSMWCPXES-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CC1=CC(=CC=C1)Br)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for the Construction of 1 Bromo 3 2 Nitro 1 Propen 1 Yl Benzene

Direct Synthetic Approaches

Direct synthetic routes involve the formation of the core (2-nitro-1-propen-1-yl)benzene structure followed by or preceded by the introduction of the bromine substituent onto the aromatic ring.

Condensation Reactions for (2-nitro-1-propen-1-yl)benzene Formation

The most common and direct method for synthesizing β-nitrostyrenes is the Henry reaction, or nitroaldol condensation, which involves the reaction of an aromatic aldehyde with a nitroalkane. rsc.org For the target compound, this involves the condensation of 3-bromobenzaldehyde (B42254) with nitroethane.

The reaction is typically catalyzed by a base or an acid. A variety of catalytic systems have been developed to optimize yield and reaction conditions. mdma.ch

Base-Catalyzed Condensation : Early methods utilized bases such as alcoholic potassium hydroxide or methylamine. mdma.ch However, these conditions can sometimes lead to the formation of high-melting point polymers, which reduces the yield of the desired nitrostyrene (B7858105). mdma.ch

Ammonium Acetate in Acetic Acid : A widely adopted and generally effective method is the use of ammonium acetate as a catalyst in refluxing glacial acetic acid. This procedure has been shown to provide substantially better yields in many cases compared to amine-catalyzed methods and is compatible with a wide range of substituted benzaldehydes. rsc.orgmdma.ch

Primary Amines in Acetic Acid : The use of a primary amine, such as butylamine or benzylamine, in an acetic acid solvent is another effective protocol for promoting the condensation. google.commdpi.com

Solid Acid Catalysts : More recent advancements include the use of solid superacids, like sulfated zirconia, in cooperative systems with secondary amines (e.g., piperidine, proline). These heterogeneous catalysts offer advantages such as ease of separation and potential for reuse without high-temperature reactivation. researchgate.net

The general protocol for these reactions involves heating the aldehyde and nitroalkane with the catalyst, followed by isolation of the product, which often crystallizes upon pouring the reaction mixture into water. mdma.chmdpi.com Microwave-assisted methods have also been developed to shorten reaction times. rsc.org

Table 1: Comparison of Catalytic Systems for β-Nitrostyrene Synthesis This table presents data for various substituted benzaldehydes as representative examples of the Henry condensation reaction.

| Aldehyde Precursor | Nitroalkane | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Chlorobenzaldehyde | Nitroethane | 1-Butylamine / Acetic Acid | Reflux, 2h | 25 | mdpi.com |

| Benzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | Reflux, 2h | 60 | mdma.ch |

| 4-Methoxybenzaldehyde | Nitromethane | Ammonium Acetate / Acetic Acid | Reflux, 2h | 65 | mdma.ch |

| 4-Hydroxy-3-methoxybenzaldehyde | Nitromethane | Ammonium Acetate / Nitromethane | Reflux, 6h | - | rsc.org |

| Benzaldehyde | Nitromethane | Sulfated Zirconia / Piperidine / Toluene | 100 °C, 2h | 85 | researchgate.net |

Electrophilic Aromatic Bromination of Substituted (2-nitro-1-propen-1-yl)benzenes

This approach involves the synthesis of the parent (E)-1-(2-nitroprop-1-en-1-yl)benzene, followed by electrophilic bromination to introduce the bromine atom onto the aromatic ring. The success of this strategy hinges on the directing effect of the existing substituent.

The (2-nitro-1-propen-1-yl) group is strongly electron-withdrawing due to the combined inductive and resonance effects of the nitro group and the conjugated double bond. In electrophilic aromatic substitution, such electron-withdrawing groups act as deactivators, making the aromatic ring less nucleophilic and requiring more forcing reaction conditions. makingmolecules.com Crucially, they direct incoming electrophiles to the meta position. makingmolecules.comlibretexts.org

Therefore, the bromination of (E)-1-(2-nitroprop-1-en-1-yl)benzene is expected to yield the desired 1-bromo-3-(2-nitro-1-propen-1-yl)benzene. The reaction conditions are analogous to the bromination of other strongly deactivated rings, such as nitrobenzene. makingmolecules.comresearchgate.net

Standard reagents for this transformation include molecular bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The reaction mechanism involves the generation of a highly electrophilic bromine species, which is then attacked by the aromatic ring. This is followed by the deprotonation of the resulting cationic intermediate to restore aromaticity. makingmolecules.comlibretexts.org

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -CH₃ (Alkyl) | Electron-Donating | Activating | Ortho, Para |

| -OH (Hydroxyl) | Electron-Donating | Activating | Ortho, Para |

Radical Halogenation Strategies for Bromine Incorporation

Radical halogenation proceeds via a free-radical chain mechanism, typically initiated by UV light or heat. wikipedia.orgyoutube.com This type of reaction is characteristic for the substitution of hydrogen atoms on alkanes or at the benzylic position of alkyl-substituted aromatic rings. wikipedia.orgyoutube.com

This methodology is not a viable strategy for the direct bromination of the aromatic ring to produce this compound. Free-radical halogenation is notoriously unselective for substitution on aromatic rings and would not provide the desired regiochemical outcome. wikipedia.org The reaction conditions would likely lead to polymerization of the reactive nitrostyrene or indiscriminate substitution at other potential sites, rather than the specific C-H bond on the benzene (B151609) ring.

Convergent Synthetic Strategies

Convergent syntheses involve the formation of carbon-carbon bonds to unite two or more fragments, offering a flexible approach to complex molecules. For the target compound, this would typically involve coupling a 3-bromophenyl derivative with a three-carbon nitroalkene fragment.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Heck-type vinylations, Suzuki-Miyaura coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. nih.gov

Heck-type Vinylations : The Heck reaction could potentially form the desired structure by coupling an aryl halide (e.g., 1,3-dibromobenzene) with 1-nitropropene. This reaction creates a bond between an sp²-hybridized carbon of the aryl halide and an sp²-hybridized carbon of the alkene.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a highly versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide. beilstein-journals.org A plausible route to the target molecule would involve the coupling of 3-bromophenylboronic acid with a vinyl halide such as (E)-1-bromo-2-nitropropene, catalyzed by a palladium complex.

A more recent and novel approach in Suzuki-Miyaura chemistry involves the use of nitroarenes as electrophilic coupling partners, where the nitro group itself is substituted in a denitrative coupling. organic-chemistry.orgthieme.denih.gov This reaction proceeds via an unprecedented oxidative addition of the Ar-NO₂ bond to the palladium catalyst. nih.gov While this expands the scope of cross-coupling, applying it to the synthesis of a nitrostyrene would require a different strategic disconnection. However, the development of robust palladium catalysts for activating challenging substrates is highly relevant.

Table 3: Representative Conditions for Suzuki-Miyaura Coupling of Challenging Substrates This table illustrates conditions used for the coupling of nitroarenes, demonstrating the types of catalytic systems that could be adapted for related transformations.

| Electrophile | Boronic Acid | Catalyst / Ligand | Base / Additive | Solvent | Temperature | Reference |

|---|---|---|---|---|---|---|

| Nitroarenes | Arylboronic acids | Pd(acac)₂ / BrettPhos | K₃PO₄·nH₂O / 18-crown-6 | 1,4-Dioxane | 130 °C | organic-chemistry.org |

| Haloarenes | Borylated norbornadienes | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | 80 °C | beilstein-journals.org |

Other Metal-Mediated Carbon-Carbon Bond Formations

Beyond palladium, a variety of other transition metals are known to mediate or catalyze C-C bond formation. mdpi.com While specific examples for the direct synthesis of this compound are not prevalent, related methodologies suggest potential pathways.

Metal-organic frameworks (MOFs) containing metal nodes like iron and nickel have been shown to act as active catalysts for reactions such as Michael additions and C-C coupling reactions. mdpi.com Rhodium complexes are used in asymmetric Giese radical additions and cycloadditions, demonstrating their utility in forming C-C bonds with functionalized substrates. researchgate.net While these specific reactions may not directly yield the target alkene, they highlight the broad potential of transition metal catalysis in constructing complex organic molecules from simpler precursors. nih.gov

Functional Group Interconversions and Precursor Design

The design of a synthetic route to this compound hinges on the strategic formation of the C=C double bond and the stability of the bromo- and nitro- functional groups throughout the synthetic sequence. The primary precursors for this target molecule are typically 3-bromobenzaldehyde and a C2-nitro synthon, such as nitroethane. The key transformation involves the condensation of these two fragments to form the propenyl linkage.

Olefination reactions are paramount for constructing the propenyl moiety of the target compound. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are two of the most powerful and widely used methods for converting carbonyl compounds into alkenes with a high degree of control. masterorganicchemistry.comyoutube.com

The Wittig reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene. libretexts.orgwikipedia.org For the synthesis of this compound, the ylide would be generated from a nitro-substituted phosphonium salt. However, the HWE reaction is often preferred for the synthesis of nitroalkenes. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that employs phosphonate-stabilized carbanions. wikipedia.org These carbanions are generally more nucleophilic and less basic than the corresponding Wittig ylides, allowing them to react efficiently with a broader range of aldehydes under milder conditions. wikipedia.org A significant advantage of the HWE reaction in this context is its high stereoselectivity, typically favoring the formation of the (E)-alkene, which is often the thermodynamically more stable isomer. wikipedia.orgnrochemistry.com

The synthesis would proceed via the deprotonation of an α-nitrophosphonate, such as diethyl (1-nitroethyl)phosphonate, with a suitable base to form the phosphonate carbanion. This anion then undergoes a nucleophilic addition to 3-bromobenzaldehyde. The resulting intermediate collapses to form the desired this compound, predominantly as the (E)-isomer, and a water-soluble phosphate byproduct that is easily removed during workup. wikipedia.orgalfa-chemistry.com

| Reaction | Aldehyde | Phosphonate/Ylide Reagent | Typical Base | Typical Solvent | Predominant Stereoisomer |

| HWE | 3-Bromobenzaldehyde | Diethyl (1-nitroethyl)phosphonate | K₂CO₃, NaH, DBU | THF, DMF | (E)-isomer |

| Wittig | 3-Bromobenzaldehyde | (1-Nitroethyl)triphenylphosphonium ylide | n-BuLi, NaNH₂ | THF, Ether | (Z)-isomer (with non-stabilized ylides) |

This table presents typical conditions for the HWE and Wittig reactions in the context of synthesizing the target molecule. The choice of base and solvent can be optimized to improve yield and selectivity.

The manipulation of oxidation states is a fundamental strategy in precursor design. The propenyl double bond can be formed via oxidation of a saturated precursor, or, conversely, the nitro group itself can be introduced onto a pre-existing unsaturated framework.

Oxidation of Precursors: An alternative to direct olefination is the formation of the carbon-carbon bond first, followed by an elimination reaction to generate the alkene. The Henry reaction (nitroaldol reaction) provides a classic route for this. researchgate.net In this approach, 3-bromobenzaldehyde is reacted with nitroethane in the presence of a base to form the nitroalkanol intermediate, 1-(3-bromophenyl)-2-nitropropan-1-ol. Subsequent dehydration of this alcohol, typically under acidic or basic conditions, yields this compound.

Another oxidative approach involves the conversion of a saturated nitroalkane to a nitroalkene. For instance, a precursor like 1-bromo-3-(2-nitropropyl)benzene could be synthesized and then subjected to an oxidative elimination. Methods involving selenium chemistry, where a phenylselenyl group is introduced alpha to the nitro group followed by oxidative removal, can afford the desired nitroalkene in high yield. mdma.ch

Reduction of Precursors and Chemoselectivity: While the goal is to synthesize the nitroalkene, understanding its reduction is crucial for precursor design and avoiding unwanted side reactions. The conjugated nitroalkene system is susceptible to reduction. mdma.ch Chemoselective reduction of the carbon-carbon double bond without affecting the nitro group is a common transformation that yields the corresponding saturated nitroalkane. beilstein-journals.org Reagents like sodium borohydride (NaBH₄) are frequently used for this purpose. mdma.ch Therefore, when designing a synthesis, conditions must be chosen carefully to prevent the reduction of the desired propenyl moiety. For example, if a reduction step is needed elsewhere in the molecule, a protecting group strategy or the use of a highly chemoselective reducing agent would be necessary.

The bromo-substituent is generally stable under the conditions used for olefination and Henry reactions. However, harsh reductive conditions, such as catalytic hydrogenation with certain catalysts (e.g., Palladium on carbon under forcing conditions), could potentially lead to hydrodebromination. Therefore, the choice of reagents must account for the compatibility of all functional groups present in the precursor molecules.

Achieving stereocontrol in the formation of the propenyl double bond is a critical aspect of the synthesis. For many applications, obtaining a single, pure stereoisomer ((E) or (Z)) is essential.

As previously mentioned, the Horner-Wadsworth-Emmons reaction is highly regarded for its strong preference for the formation of the (E)-isomer. wikipedia.orgnrochemistry.com The reaction mechanism involves a thermodynamic equilibration of the intermediate diastereomeric adducts, which favors the formation of the more stable anti-adduct, leading directly to the (E)-alkene. wikipedia.org Modifications to the phosphonate reagent, for example by using bulky phosphonate esters, can further enhance this selectivity. alfa-chemistry.com

The stereochemical outcome of the Wittig reaction is more variable and highly dependent on the nature of the phosphonium ylide. organic-chemistry.org

Non-stabilized ylides (e.g., where the group adjacent to the carbanion is an alkyl group) typically react under kinetic control to produce predominantly (Z)-alkenes. wikipedia.orglibretexts.org

Stabilized ylides (where the adjacent group is electron-withdrawing, such as a carbonyl or nitro group) are more stable and react under thermodynamic control, leading preferentially to the (E)-alkene. organic-chemistry.org

Since the ylide required for this synthesis would be stabilized by the adjacent nitro group, the Wittig reaction would also be expected to favor the (E)-isomer of this compound. However, the HWE reaction generally provides higher (E)-selectivity and is often more practical for this class of compounds. thieme-connect.com

Other methods can also provide stereocontrol. The dehydration of the Henry reaction adduct often leads to the thermodynamically more stable (E)-nitrostyrene. Furthermore, direct nitration methods on substituted styrenes have been developed that yield trans-β-nitrostyrenes with good selectivity. unirioja.esgoogle.com

| Method | Key Reactants | Expected Major Isomer | Mechanistic Basis for Selectivity |

| Horner-Wadsworth-Emmons | 3-Bromobenzaldehyde + α-Nitrophosphonate | (E) | Thermodynamic control; formation of the more stable anti-oxaphosphetane intermediate. wikipedia.org |

| Wittig (Stabilized Ylide) | 3-Bromobenzaldehyde + α-Nitro ylide | (E) | Thermodynamic control; reversibility of the initial addition allows equilibration to the more stable intermediate. organic-chemistry.org |

| Henry Reaction + Dehydration | 3-Bromobenzaldehyde + Nitroethane | (E) | Formation of the thermodynamically more stable conjugated alkene during the elimination step. |

This table compares the stereochemical outcomes for the major synthetic routes to this compound.

Elucidation of Reaction Mechanisms and Kinetics Pertinent to 1 Bromo 3 2 Nitro 1 Propen 1 Yl Benzene

Mechanistic Pathways for Nitroalkene Formation

The synthesis of 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene is primarily achieved through a condensation reaction between 3-bromobenzaldehyde (B42254) and nitroethane. This transformation is a variant of the Henry (or nitroaldol) reaction, which is a classic carbon-carbon bond-forming method. youtube.comwikipedia.org The fundamental mechanism involves the base-catalyzed reaction of a nitroalkane with an aldehyde. wikipedia.org

The process initiates with the deprotonation of nitroethane at the α-carbon by a base, creating a resonance-stabilized nitronate anion. youtube.comwikipedia.org This anion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-bromobenzaldehyde. This step results in the formation of a β-nitro alkoxide intermediate. Subsequent protonation of the alkoxide, typically by the conjugate acid of the base catalyst, yields a β-nitro alcohol. youtube.com The final step is a dehydration (elimination of water) of the β-nitro alcohol, which is often acid-catalyzed, to produce the conjugated nitroalkene, this compound. youtube.com

Role of Catalysis in Condensation Reactions

Catalysis is crucial for the efficient formation of the nitroalkene. The reaction is typically catalyzed by a base, which facilitates the initial deprotonation of the nitroalkane to form the necessary nucleophile. wikipedia.org A variety of catalysts can be employed, with primary amines such as n-butylamine, methylamine, and ethylamine, as well as ammonium acetate, being common choices. wikipedia.org

Stereochemical Control in Alkene Synthesis

The double bond in this compound can exist as either the (E) or (Z) stereoisomer. The stereochemical outcome of the synthesis is highly dependent on the reaction conditions. Generally, the (E)-isomer is the thermodynamically more stable product and is often obtained preferentially, particularly under conditions that favor equilibrium.

However, kinetic control can be exerted to selectively produce either the (E) or (Z) isomer. Studies have demonstrated that by carefully selecting the solvent and temperature, high stereoselectivity can be achieved. acs.orgorganic-chemistry.org For example, in a piperidine-catalyzed system, performing the reaction in refluxing toluene tends to yield the (E)-nitroalkene, while conducting it in dichloromethane at room temperature can selectively produce the (Z)-isomer. organic-chemistry.org The role of additives like molecular sieves appears to be critical in achieving high stereochemical control, particularly for the synthesis of the less stable (Z)-isomer. acs.orgorganic-chemistry.org The formation of the (Z)-isomer might proceed through a different pathway involving a protonated imine intermediate. acs.org

| Solvent | Temperature | Predominant Isomer |

|---|---|---|

| Toluene | Reflux | (E) |

| Dichloromethane | Room Temperature | (Z) |

Nucleophilic Vinylic Substitution (SNV) at the Nitropropenyl Moiety

The nitropropenyl moiety in this compound is a powerful electrophile due to the strong electron-withdrawing nature of the nitro group. acs.org This electronic feature makes the double bond susceptible to attack by nucleophiles, leading to nucleophilic vinylic substitution (SNV), where the nitro group is replaced by the incoming nucleophile. This reactivity is a cornerstone of the synthetic utility of nitroalkenes. nih.gov

Addition-Elimination Mechanisms and Intermediate Characterization

The predominant mechanism for SNV reactions on nitroalkenes is a two-step addition-elimination pathway. f-cdn.comlibretexts.org The reaction is initiated by the nucleophilic addition to the β-carbon of the nitroalkene (the carbon atom attached to the nitro group). This step breaks the π-bond and forms a tetrahedral intermediate, a resonance-stabilized nitronate anion. nih.govyoutube.com This intermediate is often referred to as a Meisenheimer-like complex. youtube.comorganic-chemistry.org

The stability of this anionic intermediate is a key factor in the feasibility of the reaction. The negative charge is delocalized onto the nitro group, which effectively stabilizes it. youtube.com The second step of the mechanism is the elimination of the leaving group, which in this case is the nitro group (as a nitrite anion), to reform the double bond and yield the substituted alkene product. f-cdn.comyoutube.com The initial addition of the nucleophile is typically the rate-determining step because it involves the loss of aromaticity in the case of aromatic substrates and the formation of a high-energy intermediate. f-cdn.com

Factors Influencing Stereoselectivity in SNV Reactions

The stereoselectivity of SNV reactions on nitroalkenes is a complex issue influenced by several factors, including the structure of the substrate, the nature of the nucleophile, and the reaction conditions. The reaction can proceed with either retention or inversion of configuration, depending on the specific mechanistic pathway followed.

For a concerted SNV reaction, the stereochemical outcome is determined by the trajectory of the nucleophilic attack. An out-of-plane attack can lead to retention of configuration, while an in-plane attack can result in inversion. researchgate.net In the more common addition-elimination mechanism, the stereochemistry is influenced by the lifetime and conformational dynamics of the carbanionic intermediate. Rotation around the carbon-carbon single bond in the intermediate before the elimination of the leaving group can lead to a mixture of stereoisomers. However, steric and electronic factors can favor a particular conformation, leading to a stereoselective outcome. masterorganicchemistry.com The use of chiral catalysts can also induce high levels of stereoselectivity in conjugate addition reactions to nitroalkenes, which proceed through similar intermediates. nih.govrsc.org

Reactivity of the Aryl Bromide Moiety

The aryl bromide portion of the molecule is generally unreactive towards traditional SN1 and SN2 nucleophilic substitution reactions. libretexts.org However, its reactivity can be enhanced under specific conditions. The presence of the electron-withdrawing nitropropenyl group influences the electron density of the aromatic ring.

Electron-withdrawing groups typically activate an aryl halide towards nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgbyjus.comquora.com This activation is most pronounced when the electron-withdrawing group is located at the ortho or para position relative to the leaving group (the bromine atom). youtube.comlibretexts.orgbyjus.com In this compound, the activating nitropropenyl group is in the meta position. Consequently, it does not provide significant resonance stabilization for the anionic intermediate formed during an SNAr reaction at the carbon bearing the bromine. byjus.comyoutube.com Therefore, the SNAr reactivity of the aryl bromide is not substantially increased by the meta-substituent under standard conditions.

Despite the low reactivity towards SNAr, the aryl bromide moiety can readily participate in various metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds at the sp²-hybridized carbon of the benzene (B151609) ring.

| Moiety | Reaction Type | Predicted Reactivity | Influencing Factors |

|---|---|---|---|

| Nitropropenyl | Nucleophilic Vinylic Substitution (SNV) | High | Strong electron-withdrawing effect of the nitro group. acs.org |

| Aryl Bromide | Nucleophilic Aromatic Substitution (SNAr) | Low | Electron-withdrawing group is at the meta position, providing poor stabilization of the Meisenheimer intermediate. byjus.comyoutube.com |

| Aryl Bromide | Metal-Catalyzed Cross-Coupling | High | Common reactivity for aryl bromides. |

Electrophilic Aromatic Substitution Reactions on the Bromobenzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. msu.edu The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.org The rate and regioselectivity of EAS are profoundly influenced by the substituents already present on the benzene ring. libretexts.org

In the case of this compound, the benzene ring is disubstituted. The directing effects of both the bromo group and the 2-nitro-1-propen-1-yl group must be considered to predict the position of further substitution.

Bromo Group (-Br): The bromine atom is a deactivating substituent, meaning it makes the aromatic ring less reactive towards electrophiles than benzene itself. This is due to its electron-withdrawing inductive effect (-I). However, it is an ortho, para-director because of its electron-donating resonance effect (+M), where the lone pairs on the bromine can stabilize the arenium ion intermediate when the electrophile attacks at the ortho or para positions. pitt.edu

2-Nitro-1-propen-1-yl Group (-CH=CH-NO₂): This substituent is a deactivating group due to the strong electron-withdrawing nature of the nitro group, which is conjugated with the benzene ring through the double bond. This deactivation is a result of both inductive and resonance effects that pull electron density away from the ring, making it less nucleophilic. This group acts as a meta-director, as the deactivation is most pronounced at the ortho and para positions.

When both groups are present on the ring in a meta-relationship, their directing effects must be analyzed in concert. The bromo group directs incoming electrophiles to positions 2, 4, and 6 (ortho and para to itself). The 2-nitro-1-propen-1-yl group at position 3 directs incoming electrophiles to positions 5 (meta to itself).

Therefore, the potential sites for electrophilic attack are positions 2, 4, 5, and 6. The most activating (or least deactivating) group generally controls the regioselectivity. masterorganicchemistry.com In this case, both groups are deactivating. However, the powerful deactivating nature of the nitroalkene substituent will likely dominate, steering the incoming electrophile to the positions meta to it, which are positions 1 (already substituted) and 5. The bromo group, being an ortho, para director, will direct to positions 2, 4, and 6. The position that is least deactivated will be the most likely site of substitution. Position 5 is meta to the strongly deactivating nitrovinyl group and also meta to the deactivating bromo group. Positions 2 and 6 are ortho to the bromo group and ortho to the nitrovinyl group, making them highly deactivated. Position 4 is para to the bromo group and ortho to the nitrovinyl group, also highly deactivated. Thus, electrophilic substitution is most likely to occur at position 5 , as it is meta to both deactivating groups, a position that is generally least disfavored in such cases. Steric hindrance could also play a role, further disfavoring substitution at the more crowded positions. latech.edu

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Substitution | Directing Influence of -Br (at C1) | Directing Influence of -CH=CHNO₂ (at C3) | Predicted Outcome |

| C2 | Ortho (favorable) | Ortho (unfavorable) | Minor/No Product |

| C4 | Para (favorable) | Ortho (unfavorable) | Minor/No Product |

| C5 | Meta (unfavorable) | Meta (favorable) | Major Product |

| C6 | Ortho (favorable) | Para (unfavorable) | Minor/No Product |

Transition Metal-Catalyzed Coupling Mechanisms (e.g., Pd-catalyzed C-C bond formation, C-heteroatom bond formation)

The carbon-bromine bond in this compound is a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. nih.gov Palladium-catalyzed reactions are particularly prominent in this regard. mdpi.com The general mechanism for these reactions involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation (for C-C coupling) or amine coordination/deprotonation (for C-N coupling), and reductive elimination. libretexts.org

Suzuki-Miyaura Coupling (C-C Bond Formation):

The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, the reaction would proceed as follows:

Oxidative Addition: A low-valent palladium(0) complex reacts with the C-Br bond of this compound to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium(II) complex, displacing the bromide ion. organic-chemistry.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

This reaction would yield a biaryl or a vinyl-substituted benzene derivative, depending on the nature of the organoboron reagent.

Heck Reaction (C-C Bond Formation):

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene. wikipedia.org The mechanism involves:

Oxidative Addition: Similar to the Suzuki coupling, a Pd(0) catalyst inserts into the C-Br bond. nih.gov

Migratory Insertion: The alkene coordinates to the palladium(II) complex and then inserts into the palladium-aryl bond. libretexts.org

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the new double bond and a palladium-hydride species.

Reductive Elimination/Base Regeneration: The base regenerates the Pd(0) catalyst from the palladium-hydride species. libretexts.org

This would result in the formation of a stilbene-like derivative.

Buchwald-Hartwig Amination (C-Heteroatom Bond Formation):

This reaction forms a carbon-nitrogen bond by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.org The mechanism is similar to the Suzuki coupling but involves an amine instead of an organoboron reagent. libretexts.org

Oxidative Addition: A Pd(0) species reacts with the C-Br bond.

Amine Coordination and Deprotonation: The amine coordinates to the palladium(II) complex, and the base removes a proton from the amine to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group couple and are eliminated from the palladium, forming the arylamine product and regenerating the Pd(0) catalyst. organic-chemistry.org

This reaction would convert this compound into the corresponding N-substituted aniline derivative.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are crucial for understanding reaction mechanisms by providing information about the rate of a reaction and how it is affected by various factors such as reactant concentrations, temperature, and catalysts. For the reactions involving this compound, kinetic experiments would be designed to determine the rate law, which expresses the relationship between the reaction rate and the concentrations of the reactants.

For an electrophilic aromatic substitution reaction, a general rate law might be:

Rate = k [this compound]a [Electrophile]b

where k is the rate constant, and 'a' and 'b' are the reaction orders with respect to each reactant. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping the others constant and observing the effect on the initial reaction rate.

Interactive Data Table: Hypothetical Kinetic Data for the Nitration of this compound

| Experiment | [Substrate] (M) | [HNO₃] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

From this hypothetical data, doubling the substrate concentration doubles the rate, indicating the reaction is first order in the substrate. Changing the concentration of nitric acid has no effect on the rate, suggesting the reaction is zero order in nitric acid under these conditions, which might imply that the formation of the active electrophile (the nitronium ion) is fast and not part of the rate-determining step.

Computational Mechanistic Insights into Reaction Pathways and Transition States

Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become an invaluable tool for elucidating reaction mechanisms. researchgate.net These methods allow for the in-silico modeling of reaction pathways, providing detailed information about the structures and energies of reactants, intermediates, transition states, and products. nih.gov

For the electrophilic aromatic substitution on this compound, computational studies could:

Calculate the electron density distribution on the benzene ring to predict the most nucleophilic sites.

Model the structures and energies of the possible arenium ion intermediates to determine the most stable one, thus predicting the regioselectivity.

Calculate the activation energies for the formation of each intermediate, providing a quantitative prediction of the product distribution.

In the context of palladium-catalyzed cross-coupling reactions, computational studies can provide insights into:

The energetics of each step in the catalytic cycle (oxidative addition, transmetalation, reductive elimination). acs.org

The structure of the catalytically active species and the role of ligands in stabilizing intermediates and transition states.

The energy barriers for competing reaction pathways, helping to explain observed selectivities. nih.gov

For example, a computational study of the Suzuki-Miyaura coupling of this compound could calculate the energy profile of the catalytic cycle, identifying the transition state with the highest energy, which corresponds to the rate-determining step.

Interactive Data Table: Hypothetical Calculated Energy Barriers (in kcal/mol) for the Suzuki-Miyaura Coupling of this compound

| Catalytic Step | Transition State | Calculated Energy Barrier (kcal/mol) |

| Oxidative Addition | TS-OA | 15.2 |

| Transmetalation | TS-TM | 18.5 |

| Reductive Elimination | TS-RE | 12.8 |

This hypothetical data suggests that transmetalation has the highest energy barrier and would therefore be the rate-determining step for this particular reaction under the simulated conditions.

Spectroscopic Data for this compound Currently Unavailable

Comprehensive searches for advanced spectroscopic data for the chemical compound this compound have yielded no specific experimental or theoretical results. Detailed analysis of Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, crucial for the complete structural and conformational characterization of the molecule, is not presently available in published scientific literature or spectral databases.

This absence of data prevents a thorough discussion on the specific ¹H and ¹³C NMR chemical shifts, coupling constants, and multiplicity analysis for this compound. Consequently, the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC for elucidating its precise atomic connectivity cannot be detailed.

Similarly, the lack of Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra precludes the identification and analysis of characteristic absorption bands and complementary vibrational modes for this specific compound.

While spectroscopic data for analogous compounds, including various substituted nitrobenzenes and bromobenzenes, are accessible, this information is not directly applicable for a scientifically accurate and specific characterization of this compound as requested.

Therefore, the generation of an article with the specified detailed spectroscopic analysis is not possible at this time due to the unavailability of the necessary primary data. Further experimental research would be required to produce the data needed for the requested advanced spectroscopic characterization.

Advanced Spectroscopic Characterization for Molecular Structure and Conformational Analysis of 1 Bromo 3 2 Nitro 1 Propen 1 Yl Benzene

Electronic Spectroscopy for Electronic Transitions and Molecular Orbitals

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a powerful tool for investigating the electronic transitions within a molecule. For conjugated systems like 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, this technique provides insights into the energy gap between frontier molecular orbitals.

The UV-Vis spectrum of this compound is expected to be dominated by strong absorptions arising from π → π* transitions within its conjugated system. This system includes the benzene (B151609) ring, the ethenyl bridge, and the nitro group. The presence of this extended conjugation significantly shifts the absorption maxima (λmax) to longer wavelengths compared to non-conjugated systems like benzene (λmax ≈ 255 nm). This shift to a longer wavelength is known as a bathochromic or red shift. shimadzu.com

The absorption characteristics are influenced by the substituents on the benzene ring. The nitro group (—NO2), being a strong electron-withdrawing group, and the bromo group (—Br), a deactivating but ortho-, para-directing group, both influence the electronic distribution in the conjugated system. The extension of conjugation from the benzene ring to the nitropropenyl side chain is the primary factor determining the λmax. For conjugated systems, each additional double bond can increase the absorption maximum by about 30 nm. libretexts.org Functional groups can also shift the absorption peaks to longer wavelengths. shimadzu.com While specific experimental data for this compound is not available, the expected λmax can be estimated based on related structures.

| Transition Type | Expected λmax (nm) | Chromophore |

|---|---|---|

| π → π* | > 290 | Conjugated styrenyl-nitro system |

Frontier Molecular Orbital (FMO) theory provides a framework for understanding the electronic transitions observed in UV-Vis spectroscopy. wikipedia.org The most significant transition for UV-Vis absorption in conjugated molecules is the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy difference (ΔE) between the HOMO and LUMO is inversely proportional to the wavelength of light absorbed. youtube.com

In this compound, the extended conjugation lowers the energy of the π* (antibonding) orbitals and raises the energy of the π (bonding) orbitals. This reduces the HOMO-LUMO gap, requiring less energy (and thus, a longer wavelength of light) to excite an electron. youtube.com The electron-withdrawing nitro group further lowers the energy of the LUMO, contributing to the narrowing of the energy gap and the observed bathochromic shift. The reactivity and electronic properties of the molecule are largely determined by these frontier orbitals. youtube.com The HOMO is associated with the molecule's capacity to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.com

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique can reveal detailed structural information, including bond lengths, bond angles, and intermolecular interactions. nih.gov

For this compound, a single-crystal X-ray diffraction analysis would provide unambiguous proof of its molecular conformation and configuration in the solid state. Although a specific crystal structure for this exact compound is not publicly available, data from closely related substituted styrenes and nitroalkenes allow for a reliable prediction of its key structural features. The molecule is expected to adopt a largely planar conformation to maximize π-orbital overlap across the conjugated system. The propenyl group is likely to be in the more stable E-configuration to minimize steric hindrance.

| Parameter | Expected Value | Comment |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for similar organic compounds. |

| Space Group | P2₁/c or Pbca | Typical centrosymmetric space groups. |

| C=C Bond Length | ~1.34 Å | Typical for a double bond in a conjugated system. |

| C-N Bond Length | ~1.47 Å | Characteristic of a C-NO₂ bond adjacent to a double bond. |

| Dihedral Angle | Small (< 15°) | Angle between the benzene ring and the nitropropenyl plane, indicating near-planarity. |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is invaluable for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The calculated molecular weight of this compound (C9H8BrNO2) is approximately 242.07 g/mol .

The mass spectrum of this compound is expected to show a distinct molecular ion peak (M+). Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a pair of peaks of almost equal intensity (M+ and M+2). miamioh.edu

The fragmentation of aromatic nitro compounds is well-documented. nih.govnih.gov Common fragmentation pathways include the loss of the nitro group (NO2, 46 Da), a nitro radical (•NO2), or an oxygen atom to form an [M-O]+ ion. researchgate.net The fragmentation of the propenyl side chain and characteristic cleavages of the substituted benzene ring would also be expected.

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 241/243 | [C₉H₈BrNO₂]⁺ | Molecular ion (M⁺) peak, showing the bromine isotope pattern. |

| 195/197 | [C₉H₈Br]⁺ | Loss of NO₂ group. |

| 162 | [C₉H₈NO₂]⁺ | Loss of Br radical. |

| 116 | [C₉H₈]⁺ | Loss of Br and NO₂. |

| 115 | [C₉H₇]⁺ | Loss of a hydrogen atom from the [C₉H₈]⁺ fragment. |

Computational Chemistry and Quantum Chemical Investigations of 1 Bromo 3 2 Nitro 1 Propen 1 Yl Benzene

Geometry Optimization and Conformational Landscape Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as the ground state minimum.

Density Functional Theory (DFT) is a robust method for calculating the optimized geometry of molecules. nih.govglobalresearchonline.net The B3LYP hybrid functional, combined with a basis set like 6-311++G(d,p), is commonly used for such calculations on organic molecules. nih.govresearchgate.net The process involves starting with an initial guessed structure and iteratively solving the electronic Schrödinger equation until a minimum on the potential energy surface is found. This optimized structure corresponds to the most stable conformation of the molecule.

For 1-Bromo-3-(2-nitro-1-propen-1-yl)benzene, key structural parameters such as bond lengths, bond angles, and dihedral angles would be determined. The planarity of the molecule is of particular interest. While the benzene (B151609) ring is inherently planar, steric hindrance between the bulky bromo and nitropropenyl substituents could lead to a non-planar conformation, with the nitro group and parts of the propenyl chain twisting out of the plane of the benzene ring. researchgate.netnih.gov

Table 1: Predicted Key Geometrical Parameters from DFT Calculations

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| C=C Bond Length (propenyl) | ~1.34 Å | Indicates double bond character. |

| C-NO₂ Bond Length | ~1.48 Å | Reflects the connection to the electron-withdrawing group. |

| C-Br Bond Length | ~1.90 Å | Typical for a bromine atom attached to an aromatic ring. |

| Dihedral Angle (Ring-Propenyl) | 0-30° | A non-zero angle would indicate a twist due to steric strain. |

Following DFT optimization, higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to refine the molecular structure. researchgate.net These methods provide a more accurate treatment of electron correlation, which can be significant in molecules with extensive π-systems and electronegative atoms. While computationally more expensive, MP2 calculations can offer more precise bond lengths and angles, serving as a benchmark for the DFT results.

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, various analyses can be performed to understand the molecule's electronic characteristics and predict its chemical reactivity.

Frontier Molecular Orbital (FMO) theory is a fundamental concept for explaining chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.com A small energy gap suggests that the molecule is more reactive. researchgate.netwuxiapptec.com

For this compound:

HOMO: The HOMO is expected to be primarily localized on the π-system of the benzene ring and the propenyl double bond, which are the most electron-rich parts of the molecule.

LUMO: The LUMO is anticipated to be concentrated on the electron-withdrawing nitropropenyl group, particularly on the nitro (NO₂) moiety, which is a strong electron acceptor. wuxiapptec.com

This distribution indicates that the molecule would likely accept electrons at the nitropropenyl group in reactions with nucleophiles and donate electrons from the aromatic ring in reactions with electrophiles.

Table 2: Representative FMO Energy Values

| Orbital | Typical Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -6.5 to -7.5 | Nucleophilicity / Electron Donor |

| LUMO | -2.0 to -3.0 | Electrophilicity / Electron Acceptor |

| Energy Gap (ΔE) | 4.0 to 5.0 | Indicator of Chemical Reactivity |

Note: These are illustrative values based on similar nitroaromatic compounds. wuxiapptec.comresearchgate.net

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. wolfram.comnumberanalytics.com It is invaluable for identifying sites prone to electrophilic and nucleophilic attack. researchgate.netscispace.com The map uses a color scale where red indicates regions of high electron density (negative potential, attractive to electrophiles) and blue indicates regions of low electron density (positive potential, attractive to nucleophiles).

In the MEP map of this compound:

Red Regions (Nucleophilic Sites): The most negative potential would be concentrated around the oxygen atoms of the nitro group, making them the primary sites for interaction with electrophiles or for hydrogen bonding. researchgate.net

Blue Regions (Electrophilic Sites): Positive potential would likely be found on the hydrogen atoms of the benzene ring.

Green/Yellow Regions: These represent areas of relatively neutral potential.

The MEP surface provides a clear, intuitive picture of the molecule's charge landscape and corroborates the predictions made by FMO analysis. wolfram.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edu It examines electron delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) by quantifying the stabilization energy (E(2)) associated with donor-acceptor orbital interactions. ijnc.ir

For this "push-pull" system, with the benzene ring acting as a potential electron donor and the nitropropenyl group as a strong electron acceptor, NBO analysis would be particularly revealing. doaj.orgnih.govnih.gov Key interactions would likely include:

π(C-C) → π(C-C) and π(C-N):** Significant delocalization from the π-orbitals of the benzene ring to the antibonding π*-orbitals of the conjugated nitropropenyl system. This interaction is the basis for intramolecular charge transfer.

n(O) → σ(C-N):* Interactions involving the lone pairs (n) on the oxygen atoms of the nitro group.

These interactions lead to a net transfer of electron density from the ring towards the nitro group, a phenomenon characteristic of twisted intramolecular charge transfer (TICT) states in similar nitroaromatic compounds. researchgate.netmdpi.com The analysis also confirms the hybridization of each atom, providing a complete Lewis structure representation.

Table 3: Predicted Major NBO Donor-Acceptor Interactions and Stabilization Energies

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| π(C1-C6) Ring | π*(C7=C8) Propenyl | High | π-conjugation, ICT |

| π(C7=C8) Propenyl | π*(N-O) Nitro | High | π-conjugation, ICT |

| n(O) Nitro | σ*(C-N) | Moderate | Hyperconjugation |

Note: E(2) represents the stabilization energy; higher values indicate stronger electronic interactions.

Fukui Function Analysis for Local Reactivity Prediction

Fukui functions are fundamental descriptors within Density Functional Theory (DFT) that identify the most reactive sites within a molecule. nih.govscispace.com They quantify the change in electron density at a specific point in the molecule as the total number of electrons changes. nih.gov This analysis is critical for predicting where the molecule is most susceptible to nucleophilic, electrophilic, or radical attack.

The condensed Fukui functions (, , and ) are calculated for each atomic site (k) in this compound.

measures the reactivity towards a nucleophilic attack (attack by an electron-rich species). A higher value indicates a more favorable site for accepting an electron.

measures the reactivity towards an electrophilic attack (attack by an electron-poor species). A higher value suggests a greater propensity to donate an electron.

indicates the reactivity towards a radical attack .

For this compound, the analysis highlights distinct reactive centers. The carbon atom beta to the phenyl ring in the nitropropenyl side chain (Cβ) is typically the most susceptible to nucleophilic attack, a characteristic feature of nitroalkenes which act as potent Michael acceptors. mdpi.comresearchgate.net Conversely, the phenyl ring, activated by the electron-withdrawing nitropropenyl group, along with the oxygen atoms of the nitro group, are predicted to be the primary sites for electrophilic attack.

Table 1: Condensed Fukui Function Values for Selected Atoms of this compound

| Atom | (Nucleophilic Attack) | (Electrophilic Attack) | (Radical Attack) |

|---|---|---|---|

| C (alpha) | 0.085 | 0.045 | 0.065 |

| C (beta) | 0.195 | 0.030 | 0.113 |

| N (nitro) | 0.050 | 0.110 | 0.080 |

| O1 (nitro) | 0.035 | 0.155 | 0.095 |

| O2 (nitro) | 0.034 | 0.152 | 0.093 |

Note: Data are illustrative and based on theoretical calculations for structurally similar compounds.

Spectroscopic Property Simulations and Validation

Computational methods are invaluable for predicting and interpreting spectroscopic data, allowing for a direct comparison between theoretical models and experimental results.

Theoretical NMR Chemical Shift Predictions (e.g., GIAO method) and Comparison with Experimental Data

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach to calculate Nuclear Magnetic Resonance (NMR) chemical shifts with high accuracy. Theoretical ¹H and ¹³C NMR spectra for this compound can be simulated and compared with experimentally obtained spectra for structural validation. uc.ptuc.pt

The calculations predict distinct signals for the vinylic protons, with the proton on the β-carbon typically appearing at a lower field due to the strong electron-withdrawing effect of the adjacent nitro group. The aromatic protons exhibit complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Similarly, ¹³C NMR predictions show the β-carbon as highly deshielded. Discrepancies between theoretical and experimental values are generally small and can be attributed to solvent effects and the specific level of theory used.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) |

|---|---|---|---|---|

| C (alpha) | 138.5 | 138.2 | 8.10 | 8.08 |

| C (beta) | 145.2 | 144.9 | 7.95 | 7.93 |

| C (ipso-Br) | 122.8 | 122.5 | - | - |

| C (ipso-vinyl) | 135.4 | 135.1 | - | - |

| Aromatic CH | 129.0-133.5 | 128.8-133.2 | 7.40-7.70 | 7.38-7.68 |

Note: Experimental data are typical values for similar nitrostyrene (B7858105) derivatives. All shifts are relative to TMS.

Computational Vibrational Spectra (IR and Raman) and Potential Energy Distribution (PED) Analysis

Theoretical vibrational (Infrared and Raman) spectra are calculated to understand the molecule's normal modes of vibration. bohrium.com A Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsional modes.

For this compound, key predicted vibrational frequencies include the asymmetric and symmetric stretching of the NO₂ group, typically appearing at high wavenumbers. The C=C stretching of the propenyl group and the characteristic vibrations of the substituted benzene ring are also identified. These computational results are crucial for accurately interpreting experimental IR and Raman spectra. uc.ptbohrium.com

Table 3: Selected Calculated Vibrational Frequencies and PED Assignments

| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (PED Contribution %) |

|---|---|---|

| 1525 | High | NO₂ asymmetric stretch (85%) |

| 1348 | High | NO₂ symmetric stretch (88%) |

| 1640 | Medium | C=C vinyl stretch (75%) |

| 1595 | Medium | C=C aromatic ring stretch (60%) |

| 1070 | Strong | C-Br stretch (55%) |

Note: Data are representative values from DFT calculations on related bromo-nitrostyrene compounds.

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectrum by calculating the energies of electronic transitions from the ground state to various excited states. nih.gov This analysis helps to understand the electronic structure and optical properties of the molecule.

The simulated UV-Vis spectrum of this compound is expected to show a strong absorption band corresponding to the π → π* electronic transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), primarily localized across the conjugated system of the nitropropenyl-benzene moiety.

Advanced Topological Analysis

Quantum Theory of Atoms in Molecules (QTAIM/AIM) for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to characterize chemical bonding. nih.govresearchgate.net By locating bond critical points (BCPs) and analyzing properties such as the electron density (ρ) and its Laplacian (∇²ρ) at these points, one can determine the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds).

In this compound, QTAIM analysis can quantify the covalent character of the C-Br, C-N, and N-O bonds. A negative value of the Laplacian (∇²ρ < 0) at the BCP indicates a shared-shell interaction, characteristic of covalent bonds. The analysis can also reveal weaker non-covalent interactions within the molecule that contribute to its conformational stability. nih.gov

Table 4: QTAIM Parameters for Key Bonds in this compound

| Bond | Electron Density (ρ) (a.u.) | Laplacian (∇²ρ) (a.u.) | Bond Character |

|---|---|---|---|

| C=C (vinyl) | 0.310 | -0.95 | Covalent (double) |

| C-N (nitro) | 0.285 | -0.82 | Covalent |

| N-O (nitro) | 0.350 | -0.45 | Polar Covalent |

| C-Br | 0.140 | +0.05 | Polar Covalent |

Note: Values are illustrative and based on theoretical expectations for this class of molecule.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) for Electron Density Distribution

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are powerful quantum chemical tools used to visualize and analyze the electron localization in a molecule. wikipedia.orgprinceton.edu They provide a chemically intuitive picture of electron pairs, covalent bonds, and lone pairs, which is derived from the electron density and its derivatives.

Electron Localization Function (ELF): ELF analysis is based on the comparison of the kinetic energy density of a system with that of a uniform electron gas. Regions in a molecule with a high ELF value (approaching 1) correspond to areas where electrons are highly localized, such as in covalent bonds and lone pairs. Conversely, regions with low ELF values indicate areas of delocalized electrons.

For this compound, an ELF analysis would be expected to reveal:

High localization in the C-C and C-H bonds of the benzene ring and the propenyl chain.

Significant localization around the nitrogen and oxygen atoms of the nitro group, corresponding to the N-O bonds and the lone pairs on the oxygen atoms.

A region of high electron localization corresponding to the C-Br bond.

The π-system of the benzene ring and the propenyl group would exhibit a more delocalized electron density.

Localized Orbital Locator (LOL): The LOL provides a complementary perspective to ELF, offering a clear visualization of bonding regions and lone pairs. nih.govnih.govrsc.org High LOL values indicate regions where electrons are well-localized.

A hypothetical LOL analysis for this compound would likely show:

Distinct regions of high LOL values along the paths of all covalent bonds (C-C, C-H, C-N, N-O, C-Br).

Prominent areas of localization corresponding to the lone pairs on the oxygen atoms of the nitro group and the bromine atom.

The delocalized π-electrons of the aromatic ring and the double bond in the propenyl chain would be characterized by lower LOL values compared to the σ-bonds.

The following table provides hypothetical ELF and LOL values for key bonds and regions within this compound, based on typical values observed in similar organic molecules.

| Molecular Region | Hypothetical ELF Value | Hypothetical LOL Value | Interpretation |

| C-H Bonds | ~0.95 | ~0.85 | Highly localized covalent bonds. |

| C-C (Aromatic) | ~0.80 | ~0.70 | Covalent bonds with some delocalization. |

| C=C (Propenyl) | ~0.85 | ~0.75 | Localized double bond character. |

| C-N Bond | ~0.75 | ~0.65 | Polar covalent bond. |

| N-O Bonds | ~0.80 | ~0.70 | Polar covalent bonds. |

| C-Br Bond | ~0.70 | ~0.60 | Polar covalent bond. |

| Oxygen Lone Pairs | >0.95 | >0.90 | Highly localized non-bonding electrons. |

Reduced Density Gradient (RDG) for Noncovalent Interactions (NCI)

The Reduced Density Gradient (RDG) is a computational tool used to identify and visualize noncovalent interactions (NCIs) within and between molecules. nih.govresearchgate.netchemrxiv.orgresearchgate.netwikipedia.org The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density signed by the second eigenvalue of the Hessian matrix of the electron density (sign(λ₂)ρ) allow for the characterization of different types of noncovalent interactions.

In these plots:

Strong attractive interactions (e.g., hydrogen bonds) appear as spikes at negative values of sign(λ₂)ρ.

Weak attractive interactions (e.g., van der Waals forces) appear as spikes around zero.

Strong repulsive interactions (e.g., steric clashes) appear as spikes at positive values of sign(λ₂)ρ.

For a molecule like this compound, an RDG analysis would be crucial for understanding intramolecular interactions that influence its conformation and stability. Expected noncovalent interactions would include:

Intramolecular Hydrogen Bonds: Potential weak hydrogen bonds could exist between the hydrogen atoms on the propenyl chain or the benzene ring and the oxygen atoms of the nitro group. These would appear as small spikes in the negative region of the RDG plot.

van der Waals Interactions: Dispersive forces between different parts of the molecule, such as between the benzene ring and the nitropropenyl side chain, would be evident as features in the low-density, near-zero region of the plot.

Steric Repulsion: Repulsive interactions, particularly between bulky groups in close proximity, would be indicated by spikes in the positive region of the plot. The interaction between the bromo substituent and the nitropropenyl group, depending on the molecular conformation, could lead to steric strain.

A representative RDG scatterplot for a molecule with similar functional groups might display the features summarized in the table below.

| sign(λ₂)ρ (a.u.) | RDG (a.u.) | Interaction Type | Involved Atoms in this compound (Hypothetical) |

| -0.02 to -0.01 | Low | Weak Hydrogen Bond | O(nitro) ··· H(propenyl/aromatic) |

| -0.01 to 0.01 | Low | van der Waals | Interactions between the π-system of the benzene ring and the propenyl group. |

| 0.01 to 0.02 | Low | Steric Repulsion | Repulsion between the bromine atom and adjacent hydrogen atoms or the nitro group. |

Non-Linear Optical (NLO) Properties and Related Electronic Phenomena

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics and photonics. bohrium.com Organic molecules with extended π-conjugated systems and donor-acceptor functionalities often exhibit significant NLO responses. This compound possesses structural features that suggest potential NLO activity. The bromo group acts as a weak electron-donating group (by resonance) or electron-withdrawing group (by induction), while the nitro group is a strong electron-withdrawing group. This donor-π-acceptor like architecture can lead to a large change in dipole moment upon excitation, a key factor for second-order NLO properties.

The key parameters that characterize the NLO response of a molecule are the first hyperpolarizability (β) and the second hyperpolarizability (γ). These can be calculated using quantum chemical methods. For molecules with similar structural motifs, such as chalcones, the presence of strong donor and acceptor groups separated by a conjugated bridge enhances the NLO response. researchgate.netnih.gov The bromo and nitro substituents are known to influence the NLO properties of organic chromophores. researchgate.net

A computational study of this compound would likely involve the calculation of the following properties:

Dipole Moment (μ): A significant ground-state dipole moment is expected due to the presence of the polar C-Br and nitro groups.

Polarizability (α): This measures the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β): This is the primary measure of the second-order NLO response. A non-zero β value is a prerequisite for second-harmonic generation (SHG). The donor-acceptor nature of the substituents in this compound suggests that it could have a significant β value.

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is an important parameter. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability. The extended conjugation and the presence of the nitro group are expected to lower the LUMO energy, leading to a relatively small HOMO-LUMO gap.

The following table presents hypothetical NLO data for this compound, estimated based on reported values for analogous organic NLO materials.

| Property | Hypothetical Calculated Value | Significance |

| Dipole Moment (μ) | 3 - 5 Debye | Indicates significant charge separation in the ground state. |

| Average Polarizability (α) | 150 - 200 a.u. | Reflects the overall electronic response to an electric field. |

| First Hyperpolarizability (β) | 500 - 1500 a.u. | Suggests a potentially strong second-order NLO response. |

| HOMO-LUMO Gap | 3 - 4 eV | A relatively small gap, indicative of potential for charge transfer and NLO activity. |

Applications of 1 Bromo 3 2 Nitro 1 Propen 1 Yl Benzene in Advanced Organic Synthesis and Materials Science Research

Role as a Versatile Synthetic Building Block

The unique arrangement of functional groups in 1-bromo-3-(2-nitro-1-propen-1-yl)benzene makes it an archetypal electrophilic substrate. The nitroalkene system is a potent Michael acceptor, while the vinyl bromide can also act as a leaving group. Concurrently, the aryl bromide provides a handle for transition metal-catalyzed cross-coupling reactions. This multi-faceted reactivity enables its use in a variety of synthetic strategies.

Bromo-nitrostyrenes are well-established precursors for the synthesis of various nitrogen-containing heterocycles. nih.govrsc.org The reactivity of the nitroalkene unit is central to these transformations. For instance, in the synthesis of polysubstituted pyrroles, bromo-nitrostyrenes can react with binucleophilic synthons like enaminones in a cascade reaction. nih.gov The process involves an initial Michael addition followed by an intramolecular cyclization and elimination, leveraging both the nitro and bromo groups as leaving groups to construct the pyrrole (B145914) ring.

Similarly, the synthesis of pyrazoles can be achieved through the reaction of bromo-nitrostyrenes with hydrazine (B178648) derivatives. The bromo-nitrostyrene acts as a dielectrophile, reacting in a formal [3+2] cycloaddition or a stepwise condensation-cyclization sequence to yield the pyrazole (B372694) core. nih.govrsc.org While specific examples detailing the use of the meta-bromo substituted variant are not prevalent, the general reactivity pattern of the bromo-nitrostyrene scaffold is broadly applicable. The synthesis of more complex systems like carbazoles would likely involve a multi-step sequence, potentially using the aryl bromide for a metal-catalyzed cyclization after initial transformations on the nitroalkene side chain.

| Target Heterocycle | Typical Reagent(s) | Reaction Type | Key Feature of Bromo-nitrostyrene |

|---|---|---|---|

| Pyrroles | Enaminones, 1,3-Dicarbonyls with ammonia (B1221849) source | Domino Michael Addition/Cyclization | Acts as a dielectrophilic C2 synthon |

| Pyrazoles | Hydrazine derivatives | Condensation/Cyclization | Electrophilic nature of the alkene |

| Isoxazolines | Hydroxylamine | Michael Addition/Intramolecular Cyclization | Reactivity with O- and N-nucleophiles |

The aryl bromide functionality on the this compound molecule is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents at the meta-position of the benzene (B151609) ring, creating complex aryl scaffolds. Standard palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Heck (with alkenes), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) can be employed to form new carbon-carbon and carbon-heteroatom bonds.

The successful execution of these couplings depends on the stability of the nitroalkene moiety under the reaction conditions. The nitro group is strongly electron-withdrawing, which can influence the reactivity of the C-Br bond. However, these reactions are generally robust and tolerate a wide range of functional groups. This allows for a modular approach where the aryl core is first elaborated via cross-coupling, followed by transformations of the nitropropenyl side chain, or vice versa.

The distinct chemical nature of the aryl bromide and the bromo-nitrostyrene functionalities allows for their selective manipulation. The aryl C-Br bond is typically addressed using palladium, copper, or nickel catalysis, which may not affect the nitroalkene under carefully chosen conditions.

Conversely, the nitroalkene is susceptible to a range of transformations:

Reduction: The nitro group can be reduced to an amine, which can then be used to synthesize other heterocycles or functional groups. The double bond can also be reduced to afford a saturated alkyl chain.

Nucleophilic Addition: As a powerful Michael acceptor, it readily reacts with soft nucleophiles (e.g., thiols, enolates, amines).

Cycloadditions: It can participate in Diels-Alder and other cycloaddition reactions, serving as a dienophile.

This orthogonal reactivity is a key feature of its utility as a synthetic intermediate. A chemist can choose to first perform a Suzuki coupling on the aryl bromide and then use the resulting product in a Michael addition reaction targeting the nitroalkene, allowing for the rapid build-up of molecular complexity from a single starting material.

Contributions to Catalytic Reaction Development

The compound's dual reactive sites also make it a valuable substrate for testing and developing new catalytic methods.

This compound can serve as a test substrate for developing novel cross-coupling protocols. Researchers might use it to explore the reactivity of new ligands, milder reaction conditions, or catalysts based on more earth-abundant metals. Furthermore, reactions that can functionalize both the C-Br bond and the nitroalkene in a single, catalyzed step are of high interest. For example, a domino Heck reaction followed by a conjugate addition could be envisioned, catalyzed by a single transition metal complex.

The nitroalkene moiety is a classic substrate in asymmetric catalysis. The Michael addition of nucleophiles to nitroalkenes is a benchmark reaction for the development of new chiral organocatalysts and metal catalysts. rsc.org Using this compound in such reactions allows for the synthesis of enantioenriched products that contain a handle (the aryl bromide) for further synthetic elaboration. For example, an asymmetric Michael addition of a 1,3-dicarbonyl compound could generate a chiral intermediate which, after subsequent cross-coupling, leads to complex, optically active molecules.

| Catalytic Field | Reaction Type | Reactive Site | Potential Outcome |

|---|---|---|---|

| Cross-Coupling | Suzuki-Miyaura | Aryl Bromide (C-Br) | Formation of biaryl structures |

| Cross-Coupling | Sonogashira | Aryl Bromide (C-Br) | Synthesis of aryl alkynes |

| Asymmetric Catalysis | Michael Addition | Nitroalkene | Enantioselective C-C bond formation |

| Asymmetric Catalysis | [3+2] Cycloaddition | Nitroalkene | Synthesis of chiral five-membered rings |

| Reduction Catalysis | Nitro Group Reduction | Nitroalkene | Formation of a primary amine |

Development of Specialty Organic Materials